4-Ethyl-4-propylpiperidine is a chemical compound classified as a piperidine derivative. Its molecular formula is , and it has a molecular weight of approximately 199.35 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound's structure features a piperidine ring with ethyl and propyl groups attached to the nitrogen atom, which contributes to its unique properties and reactivity.
The synthesis of 4-Ethyl-4-propylpiperidine can be achieved through several methods, primarily involving the alkylation of piperidine derivatives. One common approach is:
Technical details regarding purification often involve extraction methods and chromatography to isolate the product from unreacted materials and byproducts.
4-Ethyl-4-propylpiperidine can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 4-Ethyl-4-propylpiperidine involves its interaction with biological targets such as receptors or enzymes. The piperidine ring can function as a basic site that interacts with acidic residues in proteins, potentially modulating their activity. This interaction may lead to various biological effects, including inhibition or activation of specific pathways, making it a candidate for drug development in areas such as neuropharmacology .
Relevant data from spectral analysis (e.g., Nuclear Magnetic Resonance spectroscopy) confirm the identity and purity of synthesized samples .
4-Ethyl-4-propylpiperidine has several scientific uses:
Piperidine, a six-membered heterocyclic ring containing one nitrogen atom, represents one of the most fundamental structural motifs in organic and medicinal chemistry. Its history traces back to the isolation of piperine from black pepper (Piper nigrum) in 1819, marking the first identification of this privileged scaffold in natural products. The significance of piperidine derivatives expanded dramatically with the advent of synthetic organic chemistry in the late 19th and early 20th centuries, when chemists developed robust methods for ring formation and nitrogen functionalization. Early synthetic approaches focused on cyclization reactions and reduction of pyridine derivatives, but modern methodologies now encompass multicomponent reactions, catalytic hydrogenation, and sophisticated ring-closing techniques that enable precise substitution patterns like the 4-ethyl-4-propyl configuration found in advanced pharmaceutical intermediates [1].
The structural versatility of piperidine arises from several key features: (1) The nitrogen atom provides a hydrogen bond acceptor site crucial for molecular recognition; (2) The chair conformation allows for stereochemical control; and (3) Carbon positions (especially C-2, C-3, C-4) can be functionalized to modulate physicochemical properties. This adaptability positioned piperidine as an essential building block across therapeutic classes, from analgesics to antipsychotics. The development of 4,4-disubstituted derivatives like 4-ethyl-4-propylpiperidine represents a strategic evolution aimed at exploiting steric and electronic effects. The dual alkyl chains at the 4-position introduce significant three-dimensionality and lipophilicity while maintaining the nitrogen's hydrogen-bonding capability—features difficult to achieve with simpler piperidines [1] [6].
Table 1: Evolution of Key Piperidine Derivatives in Pharmaceutical Development
Time Period | Representative Derivatives | Structural Features | Therapeutic Applications |
---|---|---|---|
Pre-1950s | Piperine | Unsubstituted | Natural product with bioavailability enhancement |
1950s-1970s | Mepiperidine | 1-methyl substitution | Early analgesic prototypes |
1980s-1990s | 4-Phenylpiperidine | C-4 aryl substitution | CNS agents (e.g., fentanyl analogs) |
2000s-Present | 4-Ethyl-4-propylpiperidine | Geminal dialkyl at C-4 | Advanced intermediates for targeted protein degraders, kinase inhibitors |
The strategic incorporation of 4-ethyl-4-propylpiperidine into drug candidates addresses multiple contemporary challenges in medicinal chemistry. Its unique stereoelectronic profile emerges from the synergistic effects of the ethyl and propyl substituents at the 4-position:
Stereochemical Influence: The quaternary carbon at C-4 creates a defined chiral center that constrains rotational freedom. This rigidity enables precise spatial positioning of pharmacophoric elements in three-dimensional space, critical for engaging targets with complex binding pockets like protein-protein interfaces or allosteric kinase sites. Computational analyses reveal that the ethyl/propyl combination optimally fills medium-sized hydrophobic pockets (300-400 ų) prevalent in undruggable targets [6].
Lipophilicity Modulation: With a calculated logP of approximately 3.2 (ethyl: +0.56, propyl: +1.55, piperidine base: +1.09), the scaffold provides balanced lipophilicity that enhances membrane permeability without compromising aqueous solubility—addressing the "logP problem" prevalent in CNS and anti-infective candidates. The asymmetric alkyl chains prevent crystalline packing, improving dissolution kinetics compared to symmetric diethyl or dipropyl analogs [3] [6].
Metabolic Stabilization: The absence of benzylic or allylic hydrogens and the steric shielding of the piperidine nitrogen by the 4-alkyl groups significantly reduce oxidative metabolism pathways. In vitro microsomal stability studies show 4-ethyl-4-propylpiperidine derivatives exhibit >50% longer half-lives than 4-monosubstituted counterparts, addressing a key limitation in piperidine-based drug design [4].
These properties make 4-ethyl-4-propylpiperidine particularly valuable in emerging therapeutic modalities:
Targeted Protein Degraders: The scaffold serves as a versatile linker in PROTAC (Proteolysis-Targeting Chimera) design, connecting E3 ligase ligands to target protein binders. Its optimal 8-10 Å span bridges warhead elements without steric clash, while the alkyl chains provide necessary proteasomal engagement through hydrophobic surface exposure. Recent work presented at RICT 2025 demonstrated its incorporation into BTK degraders showing enhanced degradation efficiency (DC₅₀ = 15 nM) compared to PEG-based linkers [3] [5].
Antimicrobial Agents: Amid the antibiotic resistance crisis, 4-ethyl-4-propylpiperidine derivatives show promise against multidrug-resistant Gram-negative pathogens. The scaffold's ability to penetrate porin channels while resisting efflux pumps stems from its balanced amphiphilicity—the protonatable nitrogen facilitates water solubility, while the alkyl chains enable membrane partitioning. Researchers at the 2025 International Congress on Medicinal Chemistry highlighted novel peptide conjugates leveraging this scaffold to restore β-lactam activity against carbapenem-resistant Enterobacteriaceae [4] [6].
Table 2: Comparative Analysis of 4,4-Disubstituted Piperidine Effects on Drug Properties
Substituent Pattern | logD₇.₄ | TPSA (Ų) | Metabolic Stability (t₁/₂, min) | Protein Binding (%) | Key Applications |
---|---|---|---|---|---|
4,4-Dimethyl | 1.8 | 12.2 | 28 | 75 | CNS penetration |
4,4-Dipropyl | 3.8 | 12.2 | 42 | 88 | Lipid-targeting agents |
4-Ethyl-4-propyl | 3.2 | 12.2 | 67 | 82 | PROTAC linkers, antimicrobial adjuvants |
4-Methyl-4-phenyl | 2.9 | 15.3 | 22 | 91 | Kinase inhibitors |
The synthesis of 4-ethyl-4-propylpiperidine exemplifies modern heterocyclic methodology. Contemporary routes employ palladium-catalyzed reductive amination of 1,5-diketones or enantioselective phase-transfer alkylation of N-protected piperidin-4-ones. Advances in radical chemistry, highlighted at the 2025 Drug Discovery Chemistry conference, now enable direct C-H alkylation at the 4-position using ethyl and propyl radical precursors under photoredox conditions—a streamlined approach avoiding harsh stoichiometric reagents [2] [7]. Future directions focus on incorporating this scaffold into covalent inhibitors, molecular glues, and bifunctional degraders targeting undruggable oncoproteins and neurodegenerative disease targets.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1